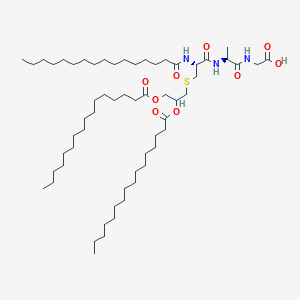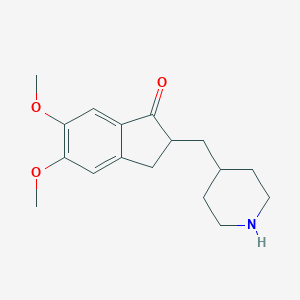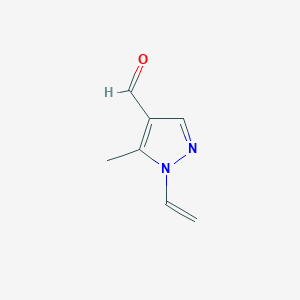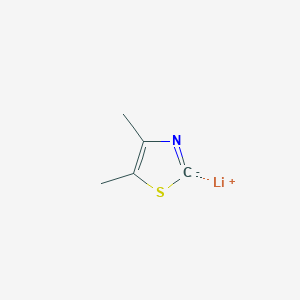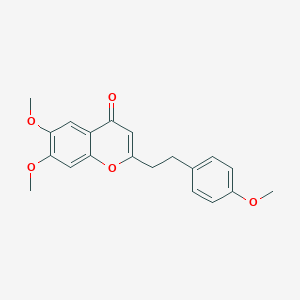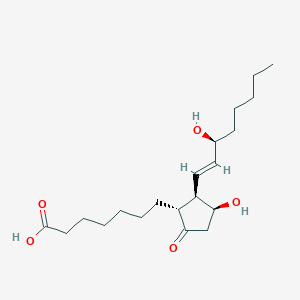
1-(Phenoxymethyl)-1H-benzotriazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Phenoxymethyl)-1H-benzotriazole derivatives involves multi-step transformations starting from corresponding aldehydes. These derivatives are prepared through deprotonation followed by reactions with alkyl halides, aldehydes, ketones, and imines, leading to substituted derivatives that can be hydrolyzed under acidic conditions to yield functionalized ketones and alkanoylsilanes with good yields (Katritzky, Lang, Wang, & Lie, 1996).
Molecular Structure Analysis
The molecular structure of 1-(Phenoxymethyl)-1H-benzotriazole and its derivatives has been extensively studied, revealing the importance of the phenoxymethyl group in facilitating various chemical reactions. Single crystal structures of certain derivatives have been solved, providing insights into the geometrical configuration and bonding patterns that contribute to their reactivity and stability (Das, Singh, & Singh, 2010).
Chemical Reactions and Properties
1-(Phenoxymethyl)-1H-benzotriazole undergoes a variety of chemical reactions, including lithiation, alkylation, and cycloaddition, to form a wide array of substituted phenols, ketones, and other heterocyclic compounds. These reactions are facilitated by the unique properties of the benzotriazole moiety, which acts as a versatile synthetic intermediate (Katritzky, Lan, & Lam, 1991).
Physical Properties Analysis
The physical properties of 1-(Phenoxymethyl)-1H-benzotriazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. For instance, certain derivatives demonstrate significant solubility in organic solvents, which is essential for their use as intermediates in organic synthesis (Xu, Si, Wang, Ma, & Ji, 2008).
Chemical Properties Analysis
The chemical properties of 1-(Phenoxymethyl)-1H-benzotriazole, such as reactivity towards different nucleophiles and electrophiles, play a significant role in its applications in organic synthesis. The compound's ability to undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, makes it a valuable tool for the synthesis of complex organic molecules (Gurram, Akula, Garlapati, Pottabathini, & Lakshman, 2015).
Aplicaciones Científicas De Investigación
Catalytic Applications : Palladium and half-sandwich ruthenium(II) complexes of selenated and tellurated benzotriazoles are effective for the catalytic oxidation of alcohols. Telluroether ligands, in particular, are more efficient catalysts than selenoether ones (Das, Singh, & Singh, 2010).
Synthesis of Substituted Phenols : o-(-Benzotriazolylalkyl)phenols serve as versatile intermediates for the synthesis of various substituted phenols, enabling the development of new types of substituted phenols (Katritzky, Lan, & Lam, 1991).
Production of Mono N-[1-(benzotriazol-1-yl)alkyl] Derivatives : Benzotriazoles efficiently convert various primary amines into their mono N-[1-(benzotriazol-1-yl)alkyl] derivatives, with high yield and potential for bis-derivatives (Katritzky, Rachwał, & Rachwal, 1987).
Anti-Helicase Activity : N-alkyl derivatives of 1H-benzotriazole and 1H-benzimidazole show promise as anti-helicase agents against hepatitis C virus and related flaviviridae enzymes (Bretner et al., 2005).
Diverse Compound Synthesis : A method for creating diverse 1H-benzotriazoles through mild diboron-reagent mediated deoxygenation and palladium-catalyzed C-C and C-N bond formation offers easy access to new compounds in various fields (Gurram et al., 2015).
Water Treatment Processes : Techniques like UV/H2O2 and UV/TiO2 treatment can effectively degrade 1H-benzotriazole in water, potentially decreasing its toxicity and offering cost-effective, safe treatment methods for environmental waters (Chen et al., 2018).
Antimicrobial Activity : Some synthesized 1H-benzotriazole derivatives exhibit antimicrobial activity against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Salahuddin et al., 2017).
Wastewater Treatment : Ultraviolet activating persulfate is effective for degrading 1H-benzotriazole in wastewater, thus reducing its toxicity and promoting wastewater treatment efficiency (Ye et al., 2018).
Propiedades
IUPAC Name |
1-(phenoxymethyl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-6-11(7-3-1)17-10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVGFYDCFRPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348800 | |
| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenoxymethyl)-1H-benzotriazole | |
CAS RN |
111198-02-8 | |
| Record name | 1-(Phenoxymethyl)benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111198-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Phenoxymethyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(phenoxymethyl)benzotriazole derivatives effective as antifungal agents?
A: Research indicates that 1-(phenoxymethyl)benzotriazole derivatives exhibit antifungal activity against a range of fungal species, including Pyricularia oryzae, Fusarium axysporum f.sp. sesami, Valsa ceratosperma, and Botrytis cinerea [, ]. While the exact mechanism of action remains unclear, studies suggest that the activity is influenced by the substituents on the phenoxy group.
Q2: How do different substituents on the phenoxy group of 1-(phenoxymethyl)benzotriazole influence its antifungal activity?
A: Quantitative Structure-Activity Relationship (QSAR) analysis reveals that the antifungal activity of 1-(phenoxymethyl)benzotriazole is significantly affected by the electronic, steric, and hydrophobic properties of the substituents on the phenoxy group [, ]. For instance, the optimal steric parameter (B1) for activity against P. oryzae and F. axysporum f.sp. sesami was found to be 1.40 Å []. Furthermore, hydrogen bonding capacity of the substituents also plays a role in the compound's antifungal efficacy [, ].
Q3: Were any specific 1-(phenoxymethyl)benzotriazole derivatives identified as particularly promising antifungal agents?
A: The research highlighted two compounds, denoted as (Ia) and (Id), as the most effective antifungal agents among the tested 1-(phenoxymethyl)benzotriazole derivatives []. These compounds demonstrated superior efficacy against the studied fungal species compared to other derivatives with varying substituents. Further research on these specific compounds is necessary to explore their potential as novel antifungal treatments.
Q4: Beyond antifungal activity, what other properties of 1-(phenoxymethyl)benzotriazole derivatives have been studied?
A: Researchers have investigated the influence of solvent environment on the chemical shift of the methylene proton in 1-(phenoxymethyl)benzotriazole derivatives using linear free energy relationship (LFER) analysis []. This study revealed that factors like electron-withdrawing capacity of substituents, local diamagnetic effects of adjacent atoms, and solvent polarity significantly impact the chemical shift, offering insights into the compound's behavior in different environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



